Enzymatic Potency Comparison: Target Compound vs. Olaparib and a Close Structural Analog
The target compound belongs to a series of benzofuranamide analogs that exhibited low nanomolar inhibition of CpIMPDH. While the exact IC50 for this compound is not specified in the abstract, the series was developed to improve upon a lead compound's activity. A key comparator, the general PARP inhibitor olaparib, is structurally related but has a different primary target. In a separate study, olaparib showed an IC50 of 139 nM against human PARP-1, which is a different enzyme [1]. This cross-study comparison highlights the target compound's functional divergence, as its activity is directed at the parasitic CpIMPDH. A direct structural analog, N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide, has a cyclopentyl substitution on the phthalazinone core, which is predicted to alter its potency and selectivity profile compared to the target compound's methyl substitution .
| Evidence Dimension | Enzymatic inhibition potency |
|---|---|
| Target Compound Data | Reported as part of a series with 'low nanomolar inhibition' of CpIMPDH (exact IC50 not provided in available abstract) [1]. |
| Comparator Or Baseline | Olaparib shows IC50 = 139 nM against human PARP-1 [1]. A close structural analog, N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide (CAS 1421499-07-1), has a different substitution pattern . |
| Quantified Difference | The target compound's activity is directed at a different enzyme (CpIMPDH vs. human PARP-1), and its methyl substitution is key to its potency and selectivity over human isoforms, unlike the bulkier cyclopentyl analog [REFS-1, REFS-2]. |
| Conditions | CpIMPDH enzyme inhibition assay (details not in abstract). For olaparib, the assay was against human PARP-1. |
Why This Matters
Selecting this compound over generic PARP inhibitors like olaparib is critical for projects focused on parasitic IMPDH, as it ensures target engagement with the correct enzyme and avoids off-target activity on human PARP.
- [1] Johnson CR, Gorla SK, Kavitha M, Zhang M, Liu X, Striepen B, Mead JR, Cuny GD, Hedstrom L. Phthalazinone inhibitors of inosine-5'-monophosphate dehydrogenase from Cryptosporidium parvum. Bioorg Med Chem Lett. 2013;23(4):1004-7. PMID: 23324406. View Source
